molecular formula C7H13F2N B1480417 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine CAS No. 1858469-94-9

2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine

Cat. No.: B1480417
CAS No.: 1858469-94-9
M. Wt: 149.18 g/mol
InChI Key: ICGVEDUNTBYUDP-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine is an organic compound characterized by the presence of a difluorocyclobutyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutanamine: Similar in structure but lacks the N-methylethanamine group.

    2-(3,3-Difluorocyclobutyl)ethanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

2-(3,3-Difluorocyclobutyl)-N-methylethan-1-amine is unique due to the presence of both the difluorocyclobutyl group and the N-methylethanamine group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-10-3-2-6-4-7(8,9)5-6/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGVEDUNTBYUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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